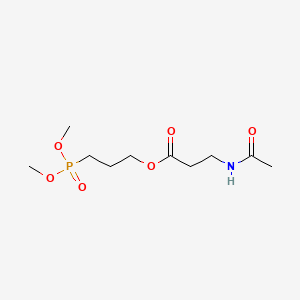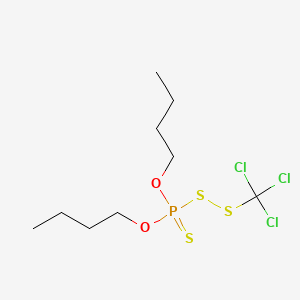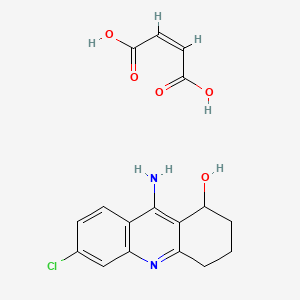
1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of acridine, a class of compounds known for their biological activity and use in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate typically involves the reaction of ethanolamine and chloroacetic acid under controlled temperature and solvent conditions. This reaction produces the desired compound along with hydrochloric acid as a byproduct. The reaction is usually carried out under basic conditions, using sodium carbonate or sodium hydroxide as a base catalyst .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified through filtration, distillation, and other purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other acridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various acridine derivatives, which can have different biological and chemical properties depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The primary mechanism of action of 1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting AChE, the compound increases the levels of acetylcholine, which can help improve cognitive function in conditions like Alzheimer’s disease. Additionally, it may also inhibit butyrylcholinesterase activity .
Comparación Con Compuestos Similares
Similar Compounds
Donepezil: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.
Galantamine: Another compound that inhibits cholinesterase and is used in Alzheimer’s treatment.
Uniqueness
1,2,3,4-Tetrahydro-9-amino-6-chloro-1-acridinol maleate is unique due to its specific chemical structure, which allows it to interact with cholinesterase enzymes in a distinct manner. Its combination of amino and chloro groups provides unique reactivity and biological activity compared to other cholinesterase inhibitors .
Propiedades
Número CAS |
104675-55-0 |
|---|---|
Fórmula molecular |
C17H17ClN2O5 |
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
9-amino-6-chloro-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C13H13ClN2O.C4H4O4/c14-7-4-5-8-10(6-7)16-9-2-1-3-11(17)12(9)13(8)15;5-3(6)1-2-4(7)8/h4-6,11,17H,1-3H2,(H2,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
QTEXMBZHPMLSBL-BTJKTKAUSA-N |
SMILES isomérico |
C1CC(C2=C(C3=C(C=C(C=C3)Cl)N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
C1CC(C2=C(C3=C(C=C(C=C3)Cl)N=C2C1)N)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,3aR,6S,6aS)-3-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12718770.png)


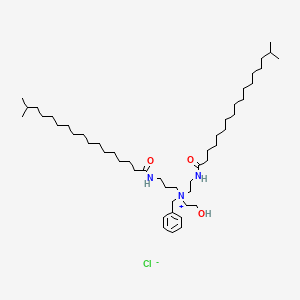
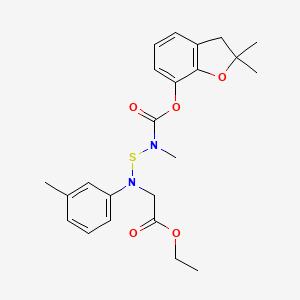
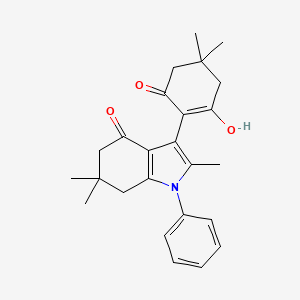
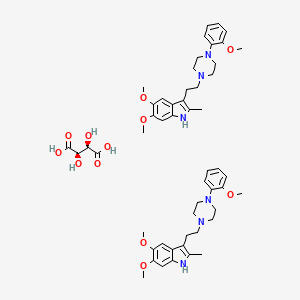
![1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine monohydrochloride](/img/structure/B12718809.png)

